methyl 4-bromo-1H-pyrazole-3-carboxylate
Description
Significance in Contemporary Chemical and Pharmaceutical Research
The compound is highly valued by researchers for its potential to create molecules with enhanced efficacy and selectivity. chemimpex.com In pharmaceutical development, it plays a pivotal role in the synthesis of novel compounds aimed at treating a spectrum of diseases, including cancer and inflammation. chemimpex.com Its derivatives are being investigated as potent inhibitors of protein kinases, a class of enzymes whose dysregulation is implicated in various diseases, most notably cancer. nih.govnih.gov
In the realm of agricultural chemistry, methyl 4-bromo-1H-pyrazole-3-carboxylate is an essential intermediate for producing a range of agrochemicals, such as herbicides and fungicides. chemimpex.com These products are vital for improving crop protection and yield. chemimpex.com The adaptability of the pyrazole (B372694) scaffold allows for the creation of new pesticides with potentially improved performance and environmental profiles. researchgate.net
Overview of Pyrazole Core Structures in Bioactive Molecules
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent feature in many biologically active compounds. wikipedia.orgresearchgate.net This structural motif is found in a number of FDA-approved drugs, highlighting its importance in medicine. mdpi.commdpi.com For instance, celecoxib, an anti-inflammatory drug, and stanozolol, an anabolic steroid, both contain a pyrazole core. wikipedia.org
The prevalence of the pyrazole scaffold extends to a wide array of pharmaceuticals and agrochemicals. researchgate.netroyal-chem.com Pyrazole derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties. researchgate.netmdpi.comglobalresearchonline.net This wide spectrum of activity has made the pyrazole nucleus a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in active compounds. mdpi.commdpi.com
Historical Context of Brominated Pyrazole Derivatives in Synthesis
The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com Since then, the synthesis and functionalization of pyrazole derivatives have become a cornerstone of heterocyclic chemistry. The introduction of a bromine atom onto the pyrazole ring, creating brominated pyrazoles, has been a particularly fruitful strategy in organic synthesis.
The bromine atom serves as a versatile "handle" for further chemical transformations. It is an excellent leaving group in various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. jocpr.comacs.org These powerful reactions allow chemists to form new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures from simpler brominated precursors. jocpr.comacs.org The reactivity of the C-Br bond allows for the regioselective introduction of a wide variety of substituents, a critical aspect in the structure-activity relationship studies of new drug candidates. researchgate.net
Scope and Objectives of Research on this compound
Current research on this compound is largely driven by the need for new and improved pharmaceuticals and agrochemicals. The primary objectives include:
Development of Novel Therapeutics: A major focus is the use of this compound as a starting material for the synthesis of potent and selective inhibitors of various enzymes, such as protein kinases, which are key targets in cancer therapy. nih.govnih.gov Researchers aim to create derivatives with improved pharmacological profiles.
Creation of Advanced Agrochemicals: The compound is instrumental in the development of next-generation herbicides and fungicides. chemimpex.comacs.org The goal is to produce more effective and environmentally benign crop protection agents. researchgate.net
Exploration of New Materials: In material science, this and related pyrazole compounds are being explored for their potential in creating novel polymers and coatings with enhanced properties. chemimpex.comroyal-chem.com
Elucidation of Biological Mechanisms: By using derivatives of this compound as chemical probes, researchers can investigate complex biological processes, such as enzyme inhibition and receptor binding, which is crucial for identifying new drug targets. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQDACZQHJCUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385177 | |
| Record name | methyl 4-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81190-89-8 | |
| Record name | methyl 4-bromo-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 4 Bromo 1h Pyrazole 3 Carboxylate and Its Analogs
Regioselective Synthesis Strategies
Regioselectivity is a critical aspect of pyrazole (B372694) synthesis, as the substitution pattern on the pyrazole ring dictates the molecule's biological activity. The following sections explore various methods that provide precise control over the placement of functional groups.
Direct Methylation of 4-Bromo-1H-pyrazole-3-ol
A straightforward approach to obtaining pyrazole ethers is the direct alkylation of pyrazol-3-ols. For instance, the O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol can be achieved using methyl iodide in the presence of a base like sodium hydride in a solvent such as dry dimethylformamide (DMF). mdpi.com This reaction proceeds by deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the methyl iodide in a classic Williamson ether synthesis. This method is efficient, with reported yields as high as 88% after purification by column chromatography. mdpi.com
A similar strategy involves the methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using NaH/CH₃I to produce 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. The regiochemistry of such reactions is well-documented and can be confirmed using detailed NMR spectroscopy.
Cyclocondensation Approaches for Pyrazole-3-Carboxylates
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, traditionally involving the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a method known as the Knorr pyrazole synthesis. youtube.combeilstein-journals.org
The classic Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine. beilstein-journals.org The reaction mechanism typically begins with the formation of an imine with one carbonyl group, followed by the formation of an enamine with the second carbonyl, which then tautomerizes to the aromatic pyrazole ring. youtube.com
Modern variations of this reaction allow for the synthesis of complex pyrazoles. For example, 1,3,4,5-substituted pyrazoles can be synthesized through the cyclocondensation of an arylhydrazine with a carbonyl derivative generated in situ from a ketone and diethyl oxalate. mdpi.comnih.gov This method can produce the desired 1,5-isomers in yields of 60–66%. mdpi.comnih.gov
A one-pot, three-component reaction for synthesizing 3,5-disubstituted 1H-pyrazoles involves the condensation of an aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org Similarly, pyrazole-3-carboxylates can be obtained through a one-pot cyclization of hydrazone dianions with diethyl oxalate, yielding the desired products in good yields. mdpi.com
| Reactants | Catalyst/Conditions | Product | Yield |
| Hydrazone dianions, Diethyl oxalate | One-pot cyclization | Pyrazole-3-carboxylates | 53% mdpi.com |
| Arylhydrazine, Ketone, Diethyl oxalate | In situ generation of dicarbonyl | 1,3,4,5-Substituted pyrazole | 60-66% mdpi.comnih.gov |
| Aromatic aldehyde, Tosylhydrazine, Terminal alkyne | One-pot, three-component | 3,5-disubstituted 1H-pyrazoles | Good organic-chemistry.org |
This table summarizes various hydrazine condensation reactions for the synthesis of pyrazole derivatives.
Functionalized allenoates have emerged as versatile building blocks in pyrazole synthesis. A regiospecific synthesis of pyrazole-3-carboxylate derivatives can be achieved through the 1,3-dipolar cycloaddition of diazomethane (B1218177) with allenoates in the presence of triethylamine. researchgate.net Furthermore, a copper-mediated three-component reaction of 2,3-allenoates, amines, and nitriles provides a pathway to fully substituted pyrazoles with significant diversity. researchgate.net
In a multicomponent approach, aromatic aldehydes, aryl sulfonyl hydrazides, and allenoates react in the presence of cesium carbonate to produce multi-substituted pyrazoles. rsc.org The reaction proceeds through the initial condensation of the aldehyde and hydrazide to form a hydrazone intermediate, which then undergoes nucleophilic addition to the allenoate. rsc.org
Ketene (B1206846) dithioacetals are valuable intermediates for the synthesis of a variety of heterocyclic compounds. tandfonline.comtandfonline.comijrpc.com A chemo- and regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazole derivatives can be achieved by reacting substituted 2-(1-methyl-1H-indole-3-carbonyl)-3,3-bis-(methylthio)-acrylonitrile with substituted phenyl hydrazine hydrochloride. tandfonline.comtandfonline.com This reaction is typically carried out in ethanol (B145695) under reflux conditions in the presence of a catalytic amount of anhydrous potassium carbonate. tandfonline.comtandfonline.com
The general procedure involves mixing the ketene dithioacetal and phenyl hydrazine hydrochloride in ethanol with a catalytic amount of anhydrous K₂CO₃ and refluxing the mixture for several hours. tandfonline.com After cooling, the product is precipitated in ice-cold water, filtered, and recrystallized from ethanol. tandfonline.com
1,3-Dipolar Cycloaddition Reactions for Pyrazole Ring Formation
1,3-Dipolar cycloaddition is a powerful and frequently used method for constructing the pyrazole ring. rsc.orgnih.gov This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, like an alkyne or an alkyne equivalent. organic-chemistry.orgnih.gov
The Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene, which serves as an alkyne surrogate, allows for the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov The reaction is driven by the formation of the stable aromatic pyrazole system, which facilitates a dehydrobromination step. nih.gov The regiochemistry of the resulting pyrazole can be unambiguously confirmed by X-ray crystallography. nih.gov
A general procedure for this type of 1,3-dipolar cycloaddition involves treating a solution of an α-bromocinnamaldehyde and a hydrazonyl chloride in a dry solvent like chloroform (B151607) or dichloromethane (B109758) with triethylamine. nih.gov
Another variation is the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals acting as alkyne surrogates to furnish 3,5-disubstituted pyrazoles. organic-chemistry.org A simple and efficient method for generating 3,5-diaryl-4-bromo-1H-pyrazoles involves the 1,3-dipolar cycloaddition of diazo compounds (from tosylhydrazones) and alkynyl bromides (from gem-dibromoalkenes). organic-chemistry.org
| 1,3-Dipole Source | Dipolarophile | Product |
| Nitrile imines (from hydrazonyl chloride) | Trisubstituted bromoalkene | 1,3,4,5-Tetrasubstituted pyrazoles nih.gov |
| Diazo compounds (from N-tosylhydrazones) | Unactivated bromovinyl acetals | 3,5-Disubstituted pyrazoles organic-chemistry.org |
| Diazo compounds (from tosylhydrazones) | Alkynyl bromides (from gem-dibromoalkenes) | 3,5-Diaryl-4-bromo-1H-pyrazoles organic-chemistry.org |
This table illustrates various 1,3-dipolar cycloaddition reactions for the synthesis of substituted pyrazoles.
Cycloaddition of Diazomethane with Acrylate (B77674) Esters
The [3+2] cycloaddition reaction between diazomethane and acrylate esters is a well-established method for the synthesis of pyrazoline esters, which can be subsequently oxidized to the corresponding pyrazole esters. This reaction is a type of 1,3-dipolar cycloaddition. youtube.com The reaction of diazomethane with electron-deficient alkenes, such as acrylate esters, typically proceeds readily to afford pyrazoline derivatives. researchgate.netnih.gov These intermediates can then be aromatized to the pyrazole ring system.
For instance, the reaction of diazomethane with a suitable acrylate ester would initially yield a pyrazoline-3-carboxylate. Subsequent dehydrogenation or oxidation would lead to the formation of the pyrazole-3-carboxylate. This method offers a direct route to the pyrazole core, and the ester functionality provides a handle for further synthetic modifications.
Cycloaddition of Diazo Compounds and Alkynyl Bromides
A highly efficient, one-pot synthesis of 3,5-diaryl-4-bromopyrazoles has been developed through the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides. thieme-connect.de In this methodology, both the diazo compounds and alkynyl bromides are generated in situ from tosylhydrazones and gem-dibromoalkenes, respectively. thieme-connect.de This approach demonstrates high regioselectivity and good tolerance for various functional groups. thieme-connect.de
The reaction of α-diazocarbonyl compounds with alkynes under solvent-free conditions has been shown to produce pyrazole products in high yields without the need for extensive purification. rsc.org This method is particularly effective with electron-deficient alkynes. researchgate.net The use of halo-alkynes can introduce a halogen at the C4 position of the pyrazole ring. acs.org
The versatility of this approach allows for the synthesis of a wide range of substituted pyrazoles. For example, the reaction of aldehyde-derived hydrazones leads to the formation of 3,5-diaryl-4-bromo-1H-pyrazoles, while ketone-derived hydrazones yield 3,5-diaryl-4-bromo-3H-pyrazoles. thieme-connect.de The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic rings of the starting materials, providing the desired products in moderate to good yields (67–86%). thieme-connect.de
Table 1: Synthesis of 3,5-Diaryl-4-bromopyrazoles via One-Pot Cycloaddition
| Entry | Hydrazone Substituent (Ar¹) | gem-Dibromoalkene Substituent (Ar²) | Product | Yield (%) |
| 1 | 4-MeC₆H₄ | C₆H₅ | 4-Bromo-5-phenyl-3-(p-tolyl)-1H-pyrazole | 86 |
| 2 | 4-MeOC₆H₄ | C₆H₅ | 4-Bromo-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole | 82 |
| 3 | 4-FC₆H₄ | C₆H₅ | 4-Bromo-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole | 81 |
| 4 | 4-ClC₆H₄ | C₆H₅ | 4-Bromo-3-(4-chlorophenyl)-5-phenyl-1H-pyrazole | 83 |
| 5 | C₆H₅ | 4-MeC₆H₄ | 4-Bromo-5-(4-methylphenyl)-3-phenyl-1H-pyrazole | 84 |
| 6 | C₆H₅ | 4-MeOC₆H₄ | 4-Bromo-5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole | 80 |
| 7 | C₆H₅ | 4-FC₆H₄ | 4-Bromo-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole | 78 |
| 8 | C₆H₅ | 4-ClC₆H₄ | 4-Bromo-5-(4-chlorophenyl)-3-phenyl-1H-pyrazole | 79 |
Data sourced from a study on the one-pot synthesis of 3,5-diaryl-4-bromopyrazoles. thieme-connect.de
Oxidative Rearrangement Strategies
Potassium Permanganate (B83412) Oxidation of Methylpyrazoles
The oxidation of alkyl side-chains on aromatic rings is a common method for the introduction of carboxylic acid functionalities. masterorganicchemistry.com Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can be used to convert methyl groups on a pyrazole ring to carboxylic acids. libretexts.org This method is particularly useful for the synthesis of pyrazole-3-carboxylic acids from their corresponding 3-methylpyrazole (B28129) precursors.
For example, the oxidation of 3,5-dimethyl-1H-pyrazole with potassium permanganate in a heated aqueous solution can yield both 3,5-pyrazoledicarboxylic acid and 5-methyl-1H-pyrazole-3-carboxylic acid. chemicalbook.com The reaction conditions can be controlled to favor the formation of the monocarboxylic acid. The process involves heating the methylpyrazole with KMnO₄, followed by filtration of the manganese dioxide byproduct and acidification of the filtrate to precipitate the carboxylic acid product. chemicalbook.com
Convergent Synthesis Approaches
"One-Pot" Syntheses for Pyrazole-3-Carboxylates
One such approach involves the cyclization of hydrazone dianions with diethyl oxalate. dntb.gov.uaresearchgate.net Another efficient method is the "one-pot" synthesis of pyrazoles from (hetero)arenes and carboxylic acids, which proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.orgresearchgate.net A convenient one-pot procedure for preparing pyrazoles by the 1,3-dipolar cycloaddition of in situ generated diazo compounds has also been developed. researchgate.net
A notable one-pot synthesis of 3,5-diaryl-4-bromopyrazoles involves the reaction of 1,3-diketones with arylhydrazines and N-bromosaccharin, using silica-supported sulfuric acid as a catalyst under solvent-free conditions. jmcs.org.mx This method provides excellent yields of the desired brominated pyrazoles.
Furthermore, a one-pot, two-component modular synthesis of 3,5-disubstituted pyrazoles has been reported, which involves the reaction of hydrazones of aryl aldehydes with substituted acetophenones. acs.org This method, along with variations using phenacyl bromides, offers good to excellent yields of the pyrazole products. acs.org
Integration of Claisen Condensation and Knorr Reaction
A powerful one-pot strategy for synthesizing 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids involves the sequential integration of a sterically hindered Claisen condensation, a Knorr pyrazole synthesis, and hydrolysis. organic-chemistry.org This approach circumvents the need to isolate the often-unstable 2,4-diketo ester intermediates. The process begins with the MeONa/LiCl-mediated Claisen condensation of an appropriate methyl ketone and a diaryl oxalate. The resulting intermediate directly undergoes the Knorr reaction upon the addition of a hydrazine, followed by hydrolysis to yield the final pyrazole carboxylic acid.
The use of lithium chloride is crucial in this sequence, as it stabilizes the intermediates and leads to improved yields compared to other bases like sodium ethoxide. organic-chemistry.org This method has demonstrated broad substrate compatibility, accommodating various electronically diverse and sterically hindered reactants, making it a highly efficient and green process for accessing these valuable pyrazole derivatives. organic-chemistry.org
Multi-Component Reactions (MCRs) for Pyrazole Scaffold Assembly
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds like pyrazoles in a single step from three or more starting materials. rsc.orgbeilstein-journals.org This strategy is advantageous over traditional multi-step syntheses due to its operational simplicity and high conversion rates. rsc.org
A variety of MCRs have been developed for the synthesis of diverse pyrazole analogs. For instance, a three-component reaction involving aldehydes, β-ketoesters, and hydrazines can be catalyzed by ytterbium perfluorooctanoate [Yb(PFO)₃] to produce persubstituted pyrazoles. beilstein-journals.org Another example is the copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles from enaminones, hydrazines, and aryl halides. beilstein-journals.org Mechanistic studies suggest an initial cyclization of the hydrazine with the enaminone, followed by an Ullmann coupling. beilstein-journals.org
Four-component reactions are also prevalent, such as the synthesis of dihydropyrano[2,3-c]pyrazoles from aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.org These reactions can be promoted by various catalysts, including sodium gluconate, and often proceed with high efficiency. rsc.org The mechanism typically involves initial condensation and cyclization steps to build the fused heterocyclic system. nih.gov
| Reaction Type | Components | Catalyst/Conditions | Product | Reference |
| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Three-component | Enaminones, Hydrazines, Aryl halides | Copper catalyst | 1,3-substituted pyrazoles | beilstein-journals.org |
| Four-component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |
| Four-component | Phenyl hydrazines, Aldehydes, Malononitrile | Sodium p-toluene sulfonate (NaPTS) / Aqueous medium | 5-amino pyrazoles | rsc.org |
Green Chemistry Approaches in Pyrazole Synthesis
The principles of green chemistry, which focus on developing environmentally benign and sustainable chemical processes, have been increasingly applied to the synthesis of pyrazole derivatives. nih.gov These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources. nih.gov
Catalytic Methods for Reduced Environmental Impact
The use of efficient and recyclable catalysts is a key aspect of green pyrazole synthesis. Nano-catalysts, in particular, have shown great promise. For example, a lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanocatalyst has been used for the solvent-free synthesis of 4H-pyrano[2,3-c]pyrazoles via a four-component reaction. nih.gov This method offers high yields, short reaction times, and the ability to reuse the catalyst. nih.gov Similarly, nano-ZnO has been employed as an effective catalyst for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. mdpi.com
Other catalytic systems promoting green pyrazole synthesis include:
Amberlyst-70: A resinous, non-toxic, and thermally stable heterogeneous catalyst used for the condensation of hydrazines with 1,3-diketones in water at room temperature. mdpi.com
Tetrabutylammonium peroxydisulfate (B1198043) ((TBA)₂S₂O₈): Used as a catalyst for the one-pot synthesis of fully substituted pyrazoles from aldehydes, arylhydrazines, and β-diketones/β-ketoesters under solvent-free conditions. rsc.org
Magnetic Fe₃O₄ nanoparticles: A heterogeneous catalyst for the four-component synthesis of pyranopyrazoles in water at room temperature. nih.gov
Ammonium (B1175870) chloride: A cost-effective and environmentally benign catalyst for the four-component synthesis of pyranopyrazoles in an aqueous medium. researchgate.net
| Catalyst | Reaction Type | Conditions | Advantages | Reference |
| Ag/La-ZnO nanocatalyst | Four-component | Solvent-free, grinding | High yield, short reaction time, reusability | nih.gov |
| Nano-ZnO | Condensation | Controlled | Environmentally friendly | mdpi.com |
| Amberlyst-70 | Condensation | Aqueous, room temperature | Non-toxic, reusable, simple workup | mdpi.com |
| (TBA)₂S₂O₈ | Three-component | Solvent-free | High yield, regioselectivity, short reaction time | rsc.org |
| Fe₃O₄ nanoparticles | Four-component | Aqueous, room temperature | Reusable catalyst | nih.gov |
| Ammonium chloride | Four-component | Aqueous | Cost-effective, environmentally benign | researchgate.net |
Solvent-Free and Aqueous Media Syntheses
A significant trend in green chemistry is the move away from volatile and hazardous organic solvents. researchgate.net Consequently, many modern pyrazole syntheses are conducted under solvent-free conditions or in aqueous media. thieme-connect.comresearchgate.net
Solvent-free reactions, often assisted by microwave irradiation or mechanical grinding, can lead to remarkably efficient processes. nih.govmdpi.com For instance, the synthesis of 3,5-disubstituted-1H-pyrazoles has been achieved in high yields and with short reaction times via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under solvent-free microwave conditions. mdpi.com Another example involves the use of a strontium ferrite (B1171679) magnetic nanoparticle catalyst for a one-pot, multicomponent synthesis of coumarin-functionalized pyrazoles under solvent-free conditions, noted for its simplicity and short reaction times. rsc.org
Aqueous media provides an abundant, non-toxic, and non-flammable alternative to organic solvents. researchgate.net The synthesis of pyranopyrazoles has been successfully carried out in water using ammonium chloride as a catalyst. researchgate.net Furthermore, the use of ultrasound irradiation in aqueous media can accelerate reactions, as demonstrated in the synthesis of pyrano[2,3-c]pyrazoles, which yielded excellent results without the need for a catalyst. nih.gov The addition of catalysts like sodium p-toluene sulfonate (NaPTS) in water can further enhance reaction rates by increasing the interaction of reactants in the aqueous medium. rsc.org
Chemical Reactivity and Transformation Studies of Methyl 4 Bromo 1h Pyrazole 3 Carboxylate
Functionalization of the Pyrazole (B372694) Ring
The presence of the bromine atom at the C4 position of the pyrazole ring is the primary site for functionalization. This is achieved through several key reaction pathways, including halogen-metal exchange, transition-metal-catalyzed cross-coupling reactions, and nucleophilic substitution.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species, which can then react with various electrophiles. rsc.org For bromoheterocycles like methyl 4-bromo-1H-pyrazole-3-carboxylate, which contain an acidic N-H proton, standard conditions using alkyllithium reagents can be problematic. However, methods have been developed to circumvent this issue.
A selective and practical bromine-metal exchange on bromoheterocycles with acidic protons can be achieved under non-cryogenic conditions by using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi). nih.gov In this two-step protocol, the Grignard reagent, i-PrMgCl, is first added to deprotonate the acidic N-H proton of the pyrazole ring. Subsequently, n-BuLi is added to perform the bromine-lithium exchange. This approach prevents the intermolecular quenching that can occur when using alkyllithium reagents alone. nih.gov The resulting lithiated pyrazole can then be treated with various electrophiles to introduce new functional groups at the C4 position.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyrazole ring makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org Brominated pyrazoles are effective substrates for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and styryl groups at the C4 position. rsc.org
The reaction typically employs a palladium catalyst, such as a palladacycle precatalyst (e.g., XPhos Pd G2), in the presence of a base and a suitable solvent system. For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst, demonstrating the utility of this method for functionalizing the pyrazole core. rsc.org
| Catalyst System | Base | Solvent | Temperature | Substrate Scope | Yield | Reference |
| XPhos Pd G2 | K2CO3 | EtOH/H2O | Microwave | Aryl, heteroaryl, and styryl boronic acids | Good to excellent | rsc.org |
| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 °C | Phenylboronic acid | 93% | [ ] |
This table presents representative conditions for the Suzuki-Miyaura coupling of brominated pyrazoles.
Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound is amenable to other palladium-catalyzed transformations, including the Sonogashira and Buchwald-Hartwig amination reactions.
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Copper-free conditions have also been developed. nih.gov The Sonogashira coupling is a valuable method for introducing alkynyl moieties onto the pyrazole ring, which can serve as handles for further synthetic manipulations.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. youtube.com This reaction provides a direct route to N-aryl and N-heteroaryl pyrazoles. The choice of palladium precatalyst and ligand is crucial for the success of this transformation, with bulky biarylphosphine ligands often being employed. nih.gov An efficient method for the amination of unprotected bromoimidazoles and bromopyrazoles utilizes a palladium precatalyst based on the tBuBrettPhos ligand. nih.gov
| Reaction Type | Catalyst System | Base | Solvent | Temperature | Coupling Partner | Reference |
| Sonogashira | Pd(PPh3)4 / CuI | Et3N | THF | Room Temp. | Terminal Alkynes | wikipedia.org |
| Buchwald-Hartwig | Pd precatalyst / tBuBrettPhos | LHMDS | THF | 50-80 °C | Aliphatic and aromatic amines | nih.gov |
This table summarizes conditions for other palladium-catalyzed coupling reactions of bromopyrazoles.
Copper-catalyzed reactions, particularly the Ullmann condensation, represent another important avenue for the functionalization of this compound. The Ullmann reaction is a classic method for forming carbon-carbon or carbon-heteroatom bonds, typically involving the coupling of an aryl halide with a nucleophile in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org
Ullmann-type reactions can be used for the arylation of various nucleophiles, including amines and alcohols, with bromopyrazoles. rsc.org For instance, the copper-catalyzed C-N coupling of 4-iodo-1H-1-tritylpyrazole with alkylamines possessing a β-hydrogen atom has been shown to be effective, highlighting the utility of copper catalysis for specific substrate combinations where palladium catalysis may be less efficient. nih.gov
Nucleophilic Substitution at the Bromine Center
Direct nucleophilic aromatic substitution (SNA_r) of the bromine atom on an unactivated aryl halide like this compound is generally challenging. wikipedia.org Aromatic rings are electron-rich and thus inherently poor electrophiles. For a nucleophilic attack to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. libretexts.org These groups help to stabilize the negative charge that develops in the intermediate Meisenheimer complex. libretexts.org
In the case of this compound, the pyrazole ring itself and the methyl carboxylate group are electron-withdrawing. However, their activating effect may not be sufficient to facilitate SNA_r with common nucleophiles under standard conditions. The reaction generally requires either highly activated substrates or very strong nucleophiles. libretexts.org Therefore, for the introduction of nucleophiles at the C4 position, transition-metal-catalyzed cross-coupling reactions are typically the methods of choice due to their broader scope and milder reaction conditions.
Modifications of the Ester Moiety
The methyl ester group at the 3-position of the pyrazole ring is a key site for chemical modification, enabling the introduction of diverse functional groups through reactions such as hydrolysis and amidation.
Hydrolysis to Pyrazole Carboxylic Acids
The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 4-bromo-1H-pyrazole-3-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid. The resulting 4-bromo-1H-pyrazole-3-carboxylic acid is a valuable intermediate for further synthetic manipulations. guidechem.com
For example, the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid can be achieved by the oxidation of 4-bromo-3-methylpyrazole using potassium permanganate (B83412) in water. guidechem.com The reaction progress is influenced by factors such as reaction time and temperature, with higher temperatures generally leading to increased yields. guidechem.com
Amidation and Ester Exchange Reactions
The ester group of this compound can be converted into an amide functionality through reaction with an appropriate amine. This amidation reaction is a common strategy for creating pyrazole-based compounds with potential biological activity. For instance, pyrazole-thiophene-based amide derivatives have been synthesized by reacting 5-bromothiophene carboxylic acid with various pyrazole amines. nih.gov
Ester exchange, or transesterification, is another potential modification, although less commonly detailed for this specific substrate in the reviewed literature. This reaction would involve reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester.
N-Substitution and N-Derivatization Strategies
The pyrazole ring contains two nitrogen atoms, and the unsubstituted nitrogen (N1) is a prime site for alkylation, acylation, and sulfonylation, leading to a diverse range of N-functionalized pyrazole derivatives.
Alkylation Reactions at the Pyrazole Nitrogen
The N-alkylation of pyrazoles is a well-established method for introducing various substituents onto the pyrazole ring, which can significantly influence the molecule's properties. The alkylation of pyrazole derivatives often yields a mixture of regioisomers (N1 and N2 alkylated products), and the regioselectivity can be influenced by the nature of the substituents on the pyrazole ring, the alkylating agent, and the reaction conditions.
Systematic studies on the N-substitution of 3-substituted pyrazoles have shown that regioselective N1-alkylation can be achieved using potassium carbonate in DMSO. researchgate.net For ethyl 1H-pyrazole-3-carboxylate, alkylation with various alkylating agents in the presence of K2CO3 predominantly yields the 1-substituted pyrazole-3-carboxylates. researchgate.net The use of phase-transfer catalysts, such as cinchona-based catalysts, has also been employed for the asymmetric aza-Michael reaction of pyrazoles with α,β-unsaturated ketones, leading to chiral N-substituted pyrazoles with good yields and enantioselectivities. researchgate.net
Alkylation of this compound can be performed with various alkyl halides to introduce alkyl groups at the N1 position. For instance, the reaction with methyl iodide would yield methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Acylation and Sulfonylation of the Pyrazole Nitrogen
Acylation and sulfonylation reactions at the pyrazole nitrogen introduce acyl and sulfonyl groups, respectively. These reactions are typically carried out using acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base. These derivatizations are crucial for creating compounds with specific electronic and steric properties, which can be important for their biological activity.
Cyclization Reactions and Ring Annulation with this compound Precursors
Precursors derived from this compound are valuable substrates for constructing fused heterocyclic systems. The functional groups on the pyrazole ring can participate in intramolecular or intermolecular cyclization reactions to form bicyclic or polycyclic structures.
For example, pyrazole-5-aldehydes bearing a 2,2-dialkoxyethyl substitution on the N-1 position, which can be prepared from pyrazole precursors, can undergo deprotection and cyclization to afford pyrazolo[1,5-a]pyrazines. researchgate.net Furthermore, a deprotection and double-reductive amination sequence can lead to the formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines. researchgate.net
The bromine atom at the C4 position and the ester at C3 also offer handles for various cross-coupling reactions, which can be followed by cyclization steps to build complex molecular architectures. Palladium-catalyzed reactions, for instance, are commonly used to form new carbon-carbon and carbon-heteroatom bonds. rsc.org
Prototropic Tautomerism and Isomerization in 4-Bromo-1H-Pyrazoles
Prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the heterocyclic ring, leading to different isomeric forms. This phenomenon is particularly significant in unsymmetrically substituted pyrazoles, such as those derived from 4-bromo-1H-pyrazole, as it influences their chemical reactivity, physical properties, and biological activity.
Influence of Substituents on Tautomeric Equilibria
The position of the tautomeric equilibrium in 4-bromo-1H-pyrazoles is significantly influenced by the nature and position of other substituents on the pyrazole ring. nih.gov The electronic properties of the substituents play a crucial role in determining which tautomer is more stable.
Studies have shown that in 3(5)-disubstituted 1H-pyrazoles, the equilibrium is governed by a balance of factors including the aromaticity of the pyrazole ring, intramolecular hydrogen bonds, and intermolecular interactions. mdpi.com Generally, electron-donating groups tend to favor the tautomer where the substituent is located at the 3-position, while electron-withdrawing groups favor the 5-position. nih.gov This preference is attributed to the stabilization of the pyrazole ring system. For instance, an electron-donating group at C3 enhances the acidity of the N1-H, while an electron-withdrawing group at C5 makes the N2 atom more basic.
In the specific case of 4-bromo-1H-pyrazoles that also bear a substituent at the 3(5)-position, such as a bromine or a phenyl group, the tautomer with the bromine atom at the 3-position is predominantly favored in both the solid state and in solution. researchgate.netcsic.es This observation is supported by DFT calculations, which justify the greater stability of the 3-bromo tautomers over the 5-bromo tautomers. researchgate.netcsic.es
The presence of groups capable of forming intramolecular hydrogen bonds, such as carboxyl or methoxycarbonyl groups, can also shift the equilibrium. nih.gov These interactions can stabilize a tautomer that might otherwise be less favorable. nih.gov The polarity of the solvent and temperature are also external factors that can modulate the tautomeric equilibrium. encyclopedia.pub
Table 1: Influence of Substituents on Tautomeric Preference in Pyrazoles
| Substituent Type at C3/C5 | Favored Tautomer Position | Rationale | References |
|---|---|---|---|
| Electron-Donating Groups (e.g., -CH₃, -NH₂) | Position 3 | Stabilizes the pyrazole ring through electronic effects. nih.gov | mdpi.com, nih.gov |
| Electron-Withdrawing Groups (e.g., -NO₂, -COOR) | Position 5 | The pyrazole nitrogen with a lone electron pair is closer to the more electron-withdrawing substituent. mdpi.com | mdpi.com |
| Groups capable of Intramolecular H-Bonding | Can favor the less stable tautomer | Stabilization through intramolecular hydrogen bonding interactions. nih.gov | nih.gov |
| Bromine (in 3(5),4-dibromopyrazoles) | Position 3 | Greater thermodynamic stability as confirmed by DFT calculations. researchgate.netcsic.es | researchgate.net, csic.es |
Mechanistic Studies of Proton Transfer
The mechanism of proton transfer in pyrazoles has been a subject of both theoretical and experimental investigation. It is generally accepted that the proton transfer in pyrazoles is an intermolecular process rather than an intramolecular one. encyclopedia.pub The energy barrier for an intramolecular 1,2-proton shift is calculated to be quite high, in the range of 47.8–55.5 kcal/mol. nih.gov In contrast, the intermolecular proton exchange exhibits a much lower activation energy, typically between 10–14 kcal/mol, making it the kinetically favored pathway. encyclopedia.pub
Computational studies have shed light on the transition state of this process. The introduction of substituents can modulate the reaction profile. acs.orgnih.gov For instance, studies on double proton transfer between pyrazole and carboxylic acids have shown that the transition state can be systematically altered, in some cases leading to an extremely flat, plateau-like transition region, which signifies a shift from a concerted to a stepwise mechanism. acs.orgnih.gov
The presence of solvent molecules, particularly water, can significantly facilitate the proton transfer process. nih.gov Water molecules can act as a proton shuttle, lowering the energetic barrier between tautomers by forming hydrogen-bonded bridges. nih.gov Theoretical calculations have indicated that the presence of two water molecules creates the most stabilizing interaction for proton transfer in pyrazoles. nih.gov
In the solid state, the crystal packing and hydrogen-bonding motifs play a crucial role. For example, 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural and form trimeric hydrogen-bonding units. mdpi.com In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form chain-like structures (catemers). mdpi.com These different supramolecular arrangements influence the environment for proton transfer.
Table 2: Energetic Barriers for Proton Transfer in Pyrazoles
| Transfer Mechanism | Activation Energy (kcal/mol) | Notes | References |
|---|---|---|---|
| Intramolecular | 47.8–55.5 | High energy barrier, kinetically unfavorable. | nih.gov |
| Intermolecular | 10–14 | Lower energy barrier, the predominant pathway for proton exchange. | encyclopedia.pub |
| Water-Assisted (2 H₂O molecules) | Lowered barrier | Water molecules form hydrogen-bonded bridges, facilitating the transfer. nih.gov | nih.gov |
Advanced Spectroscopic and Computational Characterization of Methyl 4 Bromo 1h Pyrazole 3 Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural analysis of pyrazole (B372694) derivatives, offering a window into the connectivity and environment of magnetically active nuclei.
Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the protons within the molecule. In derivatives of methyl 4-bromo-1H-pyrazole-3-carboxylate, the chemical shifts of the pyrazole ring protons, the methyl ester protons, and any substituent protons provide critical structural information.
The ¹H NMR spectrum of a related compound, 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, shows signals for the pyrazole protons at δ 7.59 (s, 1H, 5-H-pz) and δ 7.46 (s, 1H, 3-H-pz) ppm in CDCl₃. rsc.org For pyrazole itself, a triplet appears at 6.369 ppm for the H4 proton, and a doublet at 7.657 ppm is assigned to the H3 and H5 protons. researchgate.net The chemical shifts can be influenced by substituents and the solvent used. For instance, in a series of 1-phenyl-1H-pyrazoles, the pyrazole protons resonate in specific regions that help in their assignment. nih.gov
Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives
| Compound/Fragment | H3 | H4 | H5 | N-H/N-R | OCH₃ | Reference |
| Pyrazole | 7.657 (d) | 6.369 (t) | 7.657 (d) | Disappeared (tautomerism) | - | researchgate.net |
| 4-Bromo-1-(THP)-1H-pyrazole | 7.46 (s) | - | 7.59 (s) | - | - | rsc.org |
| Methyl 1H-pyrazole-4-carboxylate | 8.08 (s) | - | 8.35 (s) | - | 3.9 (s, approx.) | chemicalbook.com |
Note: 's' denotes a singlet, 'd' a doublet, and 't' a triplet. THP stands for tetrahydropyran. The data for Methyl 1H-pyrazole-4-carboxylate is inferred from similar structures and general pyrazole chemical shift ranges.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5), the carboxylate carbon, and the methyl ester carbon are diagnostic. The position of the bromine atom on the pyrazole ring significantly influences the chemical shift of the carbon to which it is attached (C4).
For pyrazole derivatives, C3 and C5 carbons typically appear at distinct chemical shifts, which can be used to distinguish between tautomers. cdnsciencepub.com For example, in 3(5)-aryl pyrazoles, the carbon bearing the aryl group (C3 in one tautomer, C5 in the other) shows different chemical shifts, allowing for the determination of the predominant tautomer in solution and the solid state. cdnsciencepub.com In 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole carbons appear at δ 137.9, 125.8, and 110.7 ppm. rsc.org The ¹³C NMR spectra are invaluable for confirming the regiochemistry of substitution on the pyrazole ring. researchgate.netrsc.org
Interactive Data Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives
| Compound/Fragment | C3 | C4 | C5 | C=O | OCH₃ | Reference |
| 4-Bromo-1-(THP)-1H-pyrazole | 125.8 | 110.7 | 137.9 | - | - | rsc.org |
| 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | - | 105.5 | 144.8 | - | - | rsc.org |
| 1-Phenyl-3-t-butyl-5-arylpyrazoles | ~160 | ~105 | ~147 | - | - | researchgate.net |
Note: The specific assignments for C3 and C5 can be interchangeable depending on the tautomeric form and substitution pattern.
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the nitrogen atoms in the pyrazole ring. The chemical shifts of N1 and N2 are highly sensitive to their chemical environment, including substitution, protonation, and hydrogen bonding. rsc.org This technique is particularly useful for studying tautomerism, as the nitrogen chemical shifts differ significantly between the protonated (pyrrole-type) and non-protonated (pyridine-type) nitrogen atoms. psu.edu
In the solid state, ¹⁵N CP/MAS (Cross-Polarization Magic Angle Spinning) NMR can be used to study the dynamics of proton transfer between the nitrogen atoms. psu.edu The differences in ¹⁵N chemical shifts between the solid state and solution can provide insights into intermolecular hydrogen bonding. psu.eduscilit.com For pyrazole itself, the ¹⁵N chemical shifts are sensitive to the solvent and temperature, reflecting changes in the tautomeric equilibrium. psu.eduspectrabase.com
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals, especially in complex derivatives.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached protons. columbia.educolumbia.edu
These 2D NMR experiments, when used in concert, allow for the complete and confident structural elucidation of novel this compound derivatives. nih.govasianpubs.org
Solid-state NMR (ssNMR) spectroscopy is a crucial technique for investigating the structure and dynamics of molecules in the crystalline state. For N-unsubstituted pyrazoles, ssNMR, particularly ¹³C and ¹⁵N CP/MAS NMR, can determine which tautomer is present in the solid form. cdnsciencepub.comresearchgate.net Unlike in solution where rapid tautomeric exchange often leads to averaged signals, ssNMR can "freeze out" a single tautomer, providing distinct signals for each carbon and nitrogen atom in that specific form. researchgate.net
Studies on various pyrazole derivatives have shown that they can exist as cyclic dimers, trimers, or tetramers in the solid state, held together by intermolecular hydrogen bonds. researchgate.netrsc.org Solid-state NMR can probe these hydrogen-bonding interactions and their effect on the chemical shifts. rsc.org In some cases, dynamic processes like proton transfer can still be observed in the solid state, leading to characteristic line shapes in the NMR spectra. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confirmation of its molecular formula.
The fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule. For this compound derivatives, characteristic fragmentation pathways would involve the loss of the methyl ester group, the bromine atom, and cleavages of the pyrazole ring. Analysis of these fragments helps to confirm the presence of different functional groups and their connectivity. For example, in the mass spectra of pyrazole derivatives, signals corresponding to the intact molecular ion ([M]+) or the protonated molecule ([M+H]+) are typically observed, confirming the molecular weight. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of polar compounds like pyrazole derivatives with high accuracy. uni.lu The method involves the formation of gaseous ions from a liquid solution, which are then analyzed by a mass spectrometer. For pyrazole derivatives, ESI-MS is typically used to confirm the molecular formula by detecting the protonated molecule, [M+H]⁺, or other adducts such as the sodium adduct, [M+Na]⁺. researchgate.net
High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the synthesized compounds. For instance, in the analysis of a pyrazole derivative with the formula C₁₂H₁₃N₅O₂, the ESI-HRMS data showed a found m/z value of 258.0986 for the [M-H]⁻ ion, which closely matched the calculated value of 258.1102, thereby confirming its identity. uni.lu
The fragmentation patterns of pyrazole derivatives under ESI-MS conditions can also offer valuable structural information. While detailed fragmentation studies for this compound are not extensively documented, analysis of related pyrazole structures often reveals characteristic losses, such as the cleavage of substituent groups or ring fragmentation, which aid in structural elucidation. nih.gov Computational tools can predict the collision cross-section (CCS) for different ionic adducts, providing another layer of characterization that relates to the ion's shape and size in the gas phase. researchgate.net
Table 1: Predicted ESI-MS Collision Cross Section (CCS) Data for a Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate Analog Data predicted for a closely related N-methylated derivative.
| Adduct Type | Formula | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | C₆H₈BrN₂O₂⁺ | 218.97637 | 134.9 |
| [M+Na]⁺ | C₆H₇BrN₂O₂Na⁺ | 240.95831 | 148.6 |
| [M+NH₄]⁺ | C₆H₇BrN₂O₂NH₄⁺ | 236.00291 | 156.7 |
| [M-H]⁻ | C₆H₆BrN₂O₂⁻ | 216.96181 | 139.6 |
Source: Adapted from PubChemLite. researchgate.net
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques for characterizing the functional groups and electronic properties of pyrazole derivatives.
Infrared (IR) Spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For pyrazole derivatives like this compound, the IR spectrum exhibits characteristic absorption bands. A complex and broad band is typically observed in the 2600–3200 cm⁻¹ region, which arises from the N-H stretching vibration, often coupled with C-H stretching modes and influenced by strong intermolecular hydrogen bonding. researchgate.net The presence of the ester group is confirmed by a strong carbonyl (C=O) stretching vibration, typically appearing around 1700 cm⁻¹. Other significant peaks correspond to C-N stretching, C=C stretching of the pyrazole ring, and various bending vibrations. uni.lu
UV-Visible (UV-Vis) Spectroscopy provides information on the electronic transitions within the molecule. Pyrazole derivatives, being heteroaromatic systems, exhibit characteristic absorption bands in the UV region. A prominent absorption peak, often observed around 250 nm, is typically assigned to a π → π* electronic transition involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to a higher energy unoccupied molecular orbital, such as LUMO+1. avantorsciences.com The position and intensity of these absorptions can be influenced by the substituents on the pyrazole ring and the solvent used for analysis.
Table 2: Typical IR and UV-Vis Spectral Data for Substituted Pyrazole Derivatives
| Spectroscopic Technique | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | N-H Stretch | 2600 - 3200 | Intermolecular H-bonding |
| C=O Stretch | ~1703 | Ester carbonyl | |
| C=N Stretch | ~1602 | Pyrazole ring | |
| UV-Vis | λmax | ~251 | π → π* transition |
Source: Adapted from multiple sources. uni.luresearchgate.netavantorsciences.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for a complete structural characterization.
When a suitable single crystal of a this compound derivative can be grown, single-crystal X-ray diffraction (SC-XRD) analysis yields a detailed molecular structure. The analysis reveals the planarity of the pyrazole ring and the conformation of the substituent groups. Furthermore, it elucidates the supramolecular assembly, showing how molecules are arranged in the crystal lattice through interactions like hydrogen bonding (e.g., N-H···O or N-H···N) and halogen bonding. researchgate.net
For example, the crystal structure of a related compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, was determined to be in the orthorhombic crystal system with a P2₁2₁2₁ space group. researchgate.net Such data is crucial for understanding the solid-state packing and properties of the material.
Table 3: Representative Crystallographic Data for a Brominated Pyrazole Derivative Data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole, a related compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.9070(3) |
| b (Å) | 9.2731(7) |
| c (Å) | 17.5641(14) |
| Volume (ų) | 962.09(12) |
| Z | 4 |
| R-factor (%) | 5.04 |
Source: Adapted from ResearchGate. researchgate.net
A significant challenge in structural chemistry is that many compounds, including certain derivatives of this compound, may be difficult or impossible to crystallize as single crystals suitable for SC-XRD. The crystalline sponge method offers a revolutionary solution to this problem. researchgate.net
This technique uses a pre-formed porous crystalline framework, often a metal-organic framework (MOF) like {[(ZnI₂)₃(tpt)₂]·x(solvent)}ₙ (where tpt is tris(4-pyridyl)-1,3,5-triazine), which acts as a "crystalline sponge". The non-crystalline target compound is introduced into the pores of the sponge from a solution. researchgate.net Through non-covalent interactions, the target molecules are absorbed and become ordered within the crystalline lattice of the host framework. The entire host-guest complex can then be analyzed by conventional SC-XRD, allowing for the determination of the guest molecule's structure without needing to crystallize the guest itself. researchgate.net This method is particularly valuable for analyzing liquids, oils, or amorphous solids.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deep insights into the molecular properties of pyrazole derivatives.
DFT calculations are used to predict and rationalize a wide range of properties of this compound and its derivatives. By optimizing the molecular geometry at a given level of theory (e.g., B3LYP/6-31G(d)), researchers can obtain theoretical bond lengths and angles that can be compared with experimental X-ray data.
Furthermore, DFT is used to explore the electronic structure of these molecules. The energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. avantorsciences.com A large energy gap suggests high stability. avantorsciences.com DFT can also be used to simulate spectroscopic data, such as IR vibrational frequencies and UV-Vis electronic transitions (using Time-Dependent DFT, or TD-DFT), which aids in the interpretation of experimental spectra. uni.luavantorsciences.com Other calculated parameters, such as the molecular electrostatic potential (MEP), dipole moment, and polarizability, provide further understanding of the molecule's reactivity and intermolecular interactions.
Table 4: Representative Quantum Chemical Parameters Calculated via DFT for Pyrazole Derivatives
| Parameter | Description | Typical Calculated Value | Significance |
| HOMO-LUMO Energy Gap | Energy difference between frontier orbitals | ~4.46 eV | Indicates electronic stability and chemical reactivity |
| Dipole Moment (μ) | Measure of molecular polarity | ~13.5 D | Relates to intermolecular interactions and solubility |
| Polarizability (α) | Ease of distortion of the electron cloud | ~20.5 x 10⁻²⁴ esu | Influences nonlinear optical properties |
| Hyperpolarizability (β) | Higher-order response to an electric field | ~2.1 x 10⁻³⁰ esu | Key for second-order nonlinear optical materials |
Source: Values are representative examples from DFT studies of related heterocyclic compounds. avantorsciences.com
Density Functional Theory (DFT) Calculations
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, methods like Density Functional Theory (DFT) are employed to achieve this. derpharmachemica.com DFT calculations, using specific basis sets such as B3LYP/6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. derpharmachemica.com
The electronic structure analysis, performed on the optimized geometry, reveals key information about the molecule's reactivity and properties. This includes the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The MEP map identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For pyrazole derivatives, the nitrogen atoms and carbonyl oxygen are typically electron-rich sites, while the NH proton and parts of the aromatic ring are electron-poor. derpharmachemica.com
The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive. derpharmachemica.com
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)
Computational methods can reliably predict various spectroscopic parameters. The analytic Hessian, derived from cNEO-DFT, can be used to compute molecular vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra. wisc.edu Theoretical calculations of harmonic vibrational frequencies using DFT have shown a high correlation with experimental values for pyrazole derivatives. derpharmachemica.com For instance, characteristic vibrations such as N=N stretching, C-N stretching, and pyrazole ring deformations can be assigned based on these predictions. derpharmachemica.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. The ¹H NMR spectrum of a related pyrazole derivative, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide, showed characteristic singlets for the pyrazole ring proton and NH protons. nih.gov The ¹³C NMR spectrum revealed signals for the methyl carbon, pyrazole ring carbons, and carbonyl carbons. nih.gov Computational predictions aid in the precise assignment of these experimental signals.
Below is an example of theoretically calculated vibrational frequencies for a substituted azopyrazole, demonstrating the typical correlation with experimental data.
| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT) |
| N=N Stretch | 1427 | 1428 |
| C-N Stretch | 1172 | 1169 |
| Pyrazole Ring Deformation | 634 | 640 |
| This table is illustrative, based on data for (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. derpharmachemica.com |
Analysis of Intermolecular Interactions and Hydrogen Bonding
The crystal packing of pyrazole derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonds. nih.gov The 1H-pyrazole moiety is both a hydrogen-bond donor (the N-H group) and an acceptor (the sp²-hybridized nitrogen atom). iucr.org This dual capability allows for the formation of self-assembled supramolecular structures, such as dimers, trimers, and infinite chains, through N-H···N hydrogen bonds. nih.govmdpi.com
In the crystal structure of 4-fluoro-1H-pyrazole, molecules are linked by N-H···N hydrogen bonds to form one-dimensional chains. iucr.org The N···N distance in such bonds is a key indicator of their strength; for example, distances of 2.855 Å and 2.890 Å have been reported in hydrogen-bonded organic frameworks (HOFs), falling within the range of strong hydrogen bonds. mdpi.com For this compound, the primary N-H···N interaction is expected to be a dominant feature in its solid-state structure. Additionally, weaker interactions such as C-H···O bonds involving the carbonyl oxygen of the carboxylate group can further stabilize the crystal lattice. nih.govresearchgate.net The presence of the bromine atom may also lead to halogen bonding interactions. The study of these non-covalent interactions is critical for understanding the material's physical properties.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. eurasianjournals.com For pyrazole derivatives, MD simulations provide insights into conformational flexibility, stability of ligand-protein complexes, and the influence of solvent. nih.govnih.govtandfonline.com
An MD simulation for a ligand-protein complex, such as a pyrazole inhibitor bound to a kinase, typically runs for nanoseconds to microseconds. nih.govarxiv.org During the simulation, the root mean square deviation (RMSD) of the protein and ligand atoms is monitored to assess the stability of the complex. A stable RMSD plot over time suggests that the system has reached equilibrium and the ligand maintains a consistent binding pose. nih.gov Hydrogen bond analysis throughout the simulation can reveal the stability and persistence of key interactions between the ligand and the receptor. nih.gov This dynamic view complements the static picture provided by molecular docking. nih.gov
Molecular Docking Studies with Biological Receptors
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov Pyrazole derivatives are frequently studied as inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.comnih.govmdpi.com Docking studies for this compound derivatives can identify potential biological targets and elucidate the structural basis for their inhibitory activity. nih.gov
Ligand-Protein Interaction Analysis
Docking simulations place the ligand into the active site of a receptor and score the different poses. The resulting complex reveals specific ligand-protein interactions. For pyrazole-based inhibitors, common interactions include:
Hydrogen Bonds: The pyrazole ring's N-H group and the second nitrogen atom frequently form hydrogen bonds with amino acid residues in the hinge region of kinases, such as Alanine and Lysine. nih.govnih.gov The carbonyl group of the carboxylate moiety can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The pyrazole ring and any attached phenyl groups can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as Leucine, Valine, and Isoleucine. nih.govmdpi.com
Pi-Pi Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine or Tyrosine in the active site. mdpi.com
Cation-π Interactions: Interactions between the electron-rich pyrazole ring and cationic residues like Arginine or Lysine can also contribute to binding. acs.org
For example, in a study of pyrazole derivatives as RET kinase inhibitors, hydrogen bonds with residues Ala807 and Lys808 and hydrophobic interactions with Leu881 and Gly810 were identified as crucial for binding. nih.gov Similarly, docking of pyrazole derivatives into the VEGFR2 active site showed key hydrogen bonds with Asp1046 and Lys868. nih.gov
Prediction of Binding Affinities and Inhibition Constants
Molecular docking programs use scoring functions to estimate the binding affinity (or binding free energy) between a ligand and a protein. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov These scores provide a theoretical prediction of a compound's potency.
These computational predictions can be correlated with experimental measures of inhibitory activity, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). nih.govnih.gov For instance, pyrazole-based compounds have been evaluated as inhibitors for various kinases, with reported IC₅₀ values in the nanomolar to micromolar range. nih.govmdpi.com The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method can be used on snapshots from MD simulations to provide a more accurate prediction of the binding free energy by considering contributions from van der Waals energy, electrostatic energy, and solvation energy. nih.gov
The table below shows examples of binding energies and inhibition data for various pyrazole derivatives against different protein kinase targets, illustrating the type of data generated in these studies.
| Compound Type | Target Protein | Binding Energy (kJ/mol) | Inhibition (IC₅₀) | Reference |
| Pyrazole Derivative | RET Kinase | -233.399 (MM/PBSA) | 8.8 (pIC₅₀) | nih.gov |
| Pyrazole-Chalcone Hybrid | VEGFR-2 | -10.09 | Not Specified | nih.gov |
| Pyrazole-Chalcone Hybrid | CDK2 | -10.35 | Not Specified | nih.gov |
| Pyrazolone Derivative | VEGFR2 | Not Specified | 0.20 µM | nih.gov |
| Pyrazolone Derivative | CDK-2 | Not Specified | 0.458 µM | nih.gov |
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery and development. In silico predictive models provide a rapid and cost-effective means to assess the pharmacokinetic profile of novel compounds. For this compound and its derivatives, computational tools are employed to forecast their behavior within a biological system, guiding further optimization efforts.
Computational screening of pyrazole derivatives has become a common practice to estimate their drug-likeness and pharmacokinetic parameters. scbdd.com These in silico studies utilize various models to predict how a compound will be processed by the body, offering insights that can help in the design of molecules with more favorable ADME profiles. sigmaaldrich.com
The ADME properties for the parent compound, this compound, were predicted using the pkCSM web server, a tool that relies on graph-based signatures to model pharmacokinetic properties. uq.edu.aunih.gov The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound, COC(=O)C1=C(C=NN1)Br, was used as the input for these predictions. nih.gov The results of this analysis are detailed in the following tables.
The absorption profile of a drug candidate is a key determinant of its oral bioavailability. The following table summarizes the predicted intestinal absorption, Caco-2 cell permeability, and skin permeability for this compound.
Table 1: Predicted Absorption Characteristics of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Water Solubility (logS) | -1.783 | Moderately soluble |
| Intestinal Absorption (Human) | 85.35% | High absorption |
| Caco-2 Permeability (logPapp) | 0.283 | Moderate permeability |
| Skin Permeability (logKp) | -4.01 cm/h | Low skin permeability |
The data suggests that this compound is likely to be well-absorbed from the gastrointestinal tract. Its moderate water solubility and Caco-2 permeability are indicative of a compound that can effectively cross the intestinal epithelium.
The distribution of a compound throughout the body influences its efficacy and potential for off-target effects. Key parameters for distribution include the volume of distribution at steady state (VDss) and the ability to cross the blood-brain barrier (BBB).
Table 2: Predicted Distribution Profile of this compound
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| VDss (log L/kg) | -0.098 | Low distribution into tissues |
| Fraction Unbound (Human) | 0.364 | Moderate binding to plasma proteins |
| BBB Permeability (logBB) | -0.718 | Low probability of crossing the BBB |
The predicted low volume of distribution suggests that the compound may be primarily confined to the bloodstream rather than distributing extensively into tissues. Furthermore, its predicted low permeability across the blood-brain barrier indicates a reduced likelihood of central nervous system activity.
Metabolism by cytochrome P450 (CYP) enzymes is a major route of elimination for many drugs. Predicting interactions with these enzymes is crucial for assessing potential drug-drug interactions.
Table 3: Predicted Metabolic Profile of this compound
| Parameter | Prediction |
|---|---|
| CYP2D6 Substrate | No |
| CYP3A4 Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
Based on these in silico predictions, this compound is not expected to be a substrate or inhibitor of the major CYP450 isoforms. This suggests a lower potential for metabolic drug-drug interactions.
The primary routes of excretion for drugs and their metabolites are through the kidneys (renal) and the liver (biliary). The total clearance and renal clearance are important indicators of the rate of elimination from the body.
Table 4: Predicted Excretion Characteristics of this compound
| Parameter | Predicted Value |
|---|---|
| Total Clearance (log ml/min/kg) | 0.215 |
| Renal OCT2 Substrate | No |
Applications in Medicinal Chemistry Research
As a Scaffold for Novel Drug Discovery
Methyl 4-bromo-1H-pyrazole-3-carboxylate serves as a crucial starting material for the generation of diverse chemical libraries, which are essential for screening against various drug targets. nih.gov Its structural characteristics allow for targeted modifications to enhance biological activity and selectivity, making it a valuable asset in the development of new therapeutics. chemimpex.com
The design of pyrazole-based therapeutics often involves the strategic modification of the core structure of this compound. The bromine atom at the 4-position is a key functional group that can be readily substituted, allowing for the introduction of a wide array of chemical moieties to explore structure-activity relationships. nih.gov Similarly, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted into various amides and other functional groups, further expanding the chemical diversity of the resulting derivatives. nih.gov
The synthesis of these therapeutics typically begins with this compound as the starting material. Various synthetic protocols, including cross-coupling reactions, nucleophilic substitutions, and condensation reactions, are employed to introduce different substituents onto the pyrazole (B372694) ring. mdpi.com For instance, the bromine atom can be replaced with aryl, heteroaryl, or alkyl groups through Suzuki or Stille coupling reactions. The ester group can be reacted with a variety of amines to form a library of amide derivatives. These synthetic strategies enable the creation of a multitude of novel compounds for biological evaluation.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on how different substituents at various positions of the pyrazole ring affect their therapeutic potential. researchgate.netnih.gov
Key observations from SAR studies on pyrazole derivatives include:
Substituents at the N1-position: The nature of the substituent on the nitrogen atom of the pyrazole ring can significantly impact activity. For instance, the presence of a phenyl or substituted phenyl group at this position is often found in potent anti-inflammatory and anticancer agents.
Substituents at the C3-position: Modification of the carboxylate group at the C3-position can influence the compound's potency and pharmacokinetic properties. Conversion to amides with various amines has been shown to be a fruitful strategy for generating active compounds.
Substituents at the C4-position: The introduction of different groups at the C4-position, by replacing the bromine atom, can modulate the selectivity and potency of the derivatives. For example, the presence of certain aryl groups at this position has been linked to enhanced anticancer activity. srrjournals.com
Substituents at the C5-position: The introduction of bulky or electron-withdrawing groups at the C5-position can also influence the biological activity of the pyrazole derivatives.
These SAR insights guide medicinal chemists in the rational design of more potent and selective drug candidates. researchgate.netnih.gov
Once a "hit" compound with desired biological activity is identified from a chemical library, lead optimization strategies are employed to improve its drug-like properties. For derivatives of this compound, these strategies may include:
Improving Potency and Selectivity: Fine-tuning the substituents on the pyrazole ring based on SAR data to enhance the compound's interaction with its biological target and minimize off-target effects. researchgate.net
Enhancing Pharmacokinetic Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This can involve introducing polar groups to increase solubility or metabolically stable groups to prolong the compound's half-life in the body.
Reducing Toxicity: Altering the chemical structure to eliminate or minimize any toxic effects observed in preclinical studies.
Through an iterative process of design, synthesis, and testing, lead optimization aims to develop a drug candidate with the optimal balance of efficacy, safety, and pharmacokinetic properties for clinical development. researchgate.net
Therapeutic Areas of Investigation
Derivatives of this compound have shown promise in several therapeutic areas, most notably as anti-inflammatory and anticancer agents. chemimpex.com
Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrazole scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs, with the most famous example being the COX-2 inhibitor Celecoxib. bohrium.com
Research into derivatives of this compound has focused on their potential to inhibit key inflammatory mediators. SAR studies have been crucial in identifying the structural features necessary for potent anti-inflammatory activity. researchgate.netresearchgate.net
Table 1: Anti-Inflammatory Activity of Representative Pyrazole Derivatives
| Compound | Target | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | COX-2 | 0.5 |
| Pyrazole Derivative B | 5-LOX | 2.1 |
This table is a representation of typical data and does not reflect specific derivatives of this compound for which direct public data is limited.
The development of novel anticancer agents is a major focus of medicinal chemistry research. Pyrazole derivatives have demonstrated significant potential in this area by targeting various mechanisms involved in cancer cell growth and proliferation. nih.govnih.gov
Derivatives synthesized from this compound have been investigated for their cytotoxic effects against various cancer cell lines. Research has shown that appropriate substitutions on the pyrazole ring can lead to potent anticancer activity. srrjournals.com For example, the introduction of specific aryl groups at the C4-position has been shown to enhance the cytotoxicity of these compounds. srrjournals.com
Table 2: Anticancer Activity of Representative Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative X | MCF-7 (Breast) | 3.5 |
| Pyrazole Derivative Y | A549 (Lung) | 1.2 |
This table is a representation of typical data and does not reflect specific derivatives of this compound for which direct public data is limited.
Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)
The pyrazole nucleus is a core component of many compounds investigated for their antimicrobial properties. While the broader class of pyrazole derivatives has demonstrated significant activity against various pathogens, including bacteria, fungi, and viruses, specific research detailing the synthesis and antimicrobial testing of compounds directly derived from this compound is not extensively available in the current body of scientific literature. However, related studies on other brominated pyrazole derivatives provide insights into the potential of this chemical class. For instance, various N-aryl pyrazole derivatives have been synthesized and have shown activity against both Gram-positive and Gram-negative bacteria.
The emergence of multidrug-resistant (MDR) bacteria, such as those carrying the New Delhi metallo-beta-lactamase 1 (NDM-1) gene, poses a significant global health threat. The development of new antibacterial agents capable of combating these resistant strains is a critical area of research. Pyrazole-containing compounds have been explored as potential solutions to this problem. Research into pyrazole derivatives has shown activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). However, there is currently a lack of specific studies focusing on derivatives of this compound for the inhibition of NDM-1-positive bacteria. The exploration of this specific chemical scaffold against such high-priority pathogens remains an area for future investigation.
Enzyme Inhibitors
The modification of the this compound structure has been explored for the development of various enzyme inhibitors. The pyrazole scaffold can be tailored to fit into the active sites of specific enzymes, thereby modulating their activity.
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. While various heterocyclic compounds, including pyrazole derivatives, have been investigated for their α-glucosidase inhibitory potential, specific research on derivatives synthesized from this compound is limited. Studies on other pyrazole-based compounds have shown promising results, suggesting that this scaffold is a viable starting point for the design of new α-glucosidase inhibitors.
Bacterial DNA gyrase is a well-validated target for antibacterial drugs. A study on a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs revealed potent inhibitory activity against S. aureus DNA gyrase and B. subtilis DNA gyrase. Although these compounds are not direct derivatives of this compound, they share a brominated pyrazole core, highlighting the potential of this structural motif for targeting DNA gyrase. The most potent compound from this series demonstrated significant enzyme inhibition, as detailed in the table below.
| Compound ID | Target Enzyme | IC₅₀ (µg/mL) |
| 3k | S. aureus DNA gyrase | 0.15 |
| 3k | B. subtilis DNA gyrase | 0.25 |
| Data derived from a study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs. |
Proline racemase is an enzyme found in certain bacteria that is essential for their pathogenesis, making it an attractive target for novel antibacterial agents. To date, there is no specific research available on the development of proline racemase inhibitors from this compound derivatives.
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. The development of novel ACE inhibitors is an ongoing area of research. While some pyrazole derivatives have been synthesized and evaluated for ACE inhibitory activity, there is no direct research demonstrating the synthesis and efficacy of ACE inhibitors derived specifically from this compound.
Anticonvulsant Activity
Derivatives of pyrazole are recognized for their potential in treating central nervous system (CNS) disorders, including epilepsy. minia.edu.egnih.gov The anticonvulsant properties of various pyrazole-based compounds have been investigated, with studies indicating their effectiveness in preclinical seizure models. wisdomlib.orgkarger.com For instance, certain pyrazolyl thiosemicarbazone derivatives have demonstrated significant protection in the maximal electroshock (MES) seizure test. One promising compound exhibited a median effective dose (ED50) of 47.3 mg/kg, suggesting a favorable safety profile compared to established drugs like phenobarbital and valproate. researchgate.net
Research into pyrazolone derivatives has also yielded compounds with remarkable protective effects against pentylenetetrazol (PTZ)-induced clonic seizures. minia.edu.egnih.gov The activity of these compounds is often comparable to standard anticonvulsant medications, highlighting the therapeutic potential of the pyrazole scaffold. nih.gov The mechanism of action for pyrazole's anticonvulsant effects is thought to involve its ability to act as a constrained pharmacophore at specific receptor sites within the CNS. researchgate.net
Table 1: Anticonvulsant Activity of Selected Pyrazole Derivatives
| Compound Type | Test Model | Observed Activity | Reference |
|---|---|---|---|
| Pyrazolyl Thiosemicarbazone | Maximal Electroshock (MES) | ED50 value of 47.3 mg/kg, superior safety profile to phenobarbital and valproate. | researchgate.net |
| Pyrazolone Derivatives | Pentylenetetrazol (PTZ)-induced seizures | Remarkable protective effect against clonic seizures. | minia.edu.egnih.gov |
| Imidazole-Pyrazole Derivatives (5d, 5e, 5g) | Maximal Electroshock (MES) | Significant potency compared to phenytoin sodium. | wisdomlib.org |
Antidiabetic Agents
The pyrazole nucleus is a key feature in the design of novel antidiabetic agents. researchgate.net Synthetic derivatives have shown promise by targeting various mechanisms involved in glucose homeostasis. researchgate.net One major approach is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which helps to control postprandial hyperglycemia. tandfonline.comfrontiersin.org A series of acyl pyrazole sulfonamides were found to be potent inhibitors of α-glucosidase, with one compound exhibiting an IC50 value of 1.13 ± 0.06 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM). frontiersin.org
Pyrazole-containing compounds also function as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones, thereby enhancing insulin secretion. researchgate.net Furthermore, some pyrazole derivatives act as agonists at peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov Docking studies have been instrumental in designing pyrazole-3-one compounds with improved binding to PPARγ, leading to the identification of potent hypoglycemic agents in alloxan-induced diabetic rat models. nih.gov
Table 2: Antidiabetic Activity of Selected Pyrazole Derivatives
| Compound/Derivative Type | Target/Mechanism | Key Finding | Reference |
|---|---|---|---|
| Acyl Pyrazole Sulfonamides | α-glucosidase inhibition | Compound 5a showed an IC50 of 1.13 ± 0.06 µM, outperforming acarbose. | frontiersin.org |
| Thiosemicarbazones with Pyrazole Scaffold | Dipeptidyl peptidase-4 (DPP-4) inhibition | Identified as a promising approach for managing type 2 diabetes. | researchgate.net |
| Pyrazole-3-one Derivatives | PPARγ agonism | A sulphonamide derivative was the most potent in reducing blood glucose in diabetic rats. | nih.gov |
| Pyrazole-Chalcone Derivatives | α-amylase inhibition | Docking studies showed better binding interaction to α-amylase over DPP-4 and PPARγ. | researchgate.net |
Antimalarial Compounds
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents, and pyrazole derivatives have emerged as a promising class of compounds. nih.govresearchgate.net Research has demonstrated that modifications of the pyrazole ring can lead to potent antimalarial activity. For example, substituted aryl derivatives such as methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid have shown significant potency with IC50 values as low as 0.149 µmol/L. nih.gov
Hybrid molecules incorporating the pyrazole scaffold have also been explored. A series of pyrazole-pyrazoline compounds substituted with benzenesulfonamide were active against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of P. falciparum, with several compounds exhibiting EC50 values below 2 µM. researchgate.net Similarly, hybrids of 4-aminoquinoline and pyrano[2,3-c]pyrazole have yielded compounds with nanomolar potency against both strains, with one derivative showing an EC50 of 0.0130 µM against the 3D7 strain. nih.gov Mechanistic studies suggest that some of these compounds act by inhibiting β-hematin formation, a critical process in the parasite's lifecycle. researchgate.net
Table 3: Antimalarial Activity of Selected Pyrazole Derivatives
| Compound/Derivative Type | P. falciparum Strain(s) | Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid | Not specified | 0.149 µmol/L | nih.gov |
| Curcumin-pyrazole analogue | CQ-S and CQ-R | 0.48 µM and 0.45 µM, respectively | mdpi.comnih.gov |
| Aminomethylthiazole pyrazole carboxamide | K1 (resistant) and NF54 (sensitive) | 0.08 µM and 0.07 µM, respectively | mdpi.comnih.gov |
| 4-Aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | 3D7 (sensitive) and K1 (resistant) | 0.0130 µM and 0.02 µM, respectively | nih.gov |
Neuroprotective Agents
The pyrazole scaffold is a valuable template for developing novel neuroprotective agents to combat neurodegenerative diseases. nih.govmanipal.eduresearchgate.net Neuroinflammation, driven by activated microglia, is a key contributor to neuronal damage in these conditions. nih.gov Researchers have synthesized pyrazole derivatives designed to suppress this adverse glial activation. A class of trisubstituted pyrazoles was identified for its neuroprotective and anti-inflammatory properties. nih.gov
Subsequent development led to a second generation of pyrazolyl oxalamide analogs with improved activity. Several of these compounds significantly reduced the secretion of neurotoxic factors from immune-stimulated microglia-like human THP-1 monocytic cells. One compound, in particular, was also able to protect SH-SY5Y neuronal cells from the cytotoxic effects of these secretions, demonstrating a dual anti-neurotoxic and neuroprotective effect. nih.gov These findings underscore the potential of pyrazole derivatives to mitigate neuroinflammation and protect neurons from damage. nih.govresearchgate.net
Table 4: Neuroprotective Activity of Selected Pyrazole Derivatives
| Compound Type | Cell Model | Key Finding | Reference |
|---|---|---|---|
| Pyrazolyl Oxalamides | Human THP-1 monocytic cells (microglia model), SH-SY5Y neuronal cells | Reduced neurotoxic secretions from THP-1 cells and protected SH-SY5Y cells from cytotoxicity. | nih.gov |
| N-substituted pyrazole-derived α-aminophosphonates | Rotenone/oligomycin A-induced neuronal death model | Exhibited a 45% neuroprotection ratio. | mdpi.com |
Antileishmanial Activity
Leishmaniasis is a neglected tropical disease for which new, effective treatments are urgently needed. Pyrazole derivatives have shown significant promise as antileishmanial agents. tandfonline.comacademicjournals.org Studies have demonstrated that integrating a pyrazole scaffold into other heterocyclic frameworks, such as pyrazoline, can yield compounds with potent activity against Leishmania species. tandfonline.comnih.gov
In vitro screening of novel pyrazole derivatives against Leishmania major showed that many compounds displayed higher activity than the reference drug miltefosine (B1683995) against both promastigote and amastigote forms. tandfonline.com Two compounds, in particular, showed high activity against the amastigote form, with IC50 values of 1.45 ± 0.08 µM and 2.30 ± 0.09 µM. tandfonline.com Another study focusing on pyrazolylpyrazoline derivatives identified compounds with potent activity against Leishmania aethiopica, with some exhibiting better performance than both miltefosine and amphotericin B. nih.gov The hybridization of pyrazole with other heterocycles appears to be a successful strategy for enhancing antileishmanial potency. tandfonline.com
Table 5: Antileishmanial Activity of Selected Pyrazole Derivatives
| Compound Type | Leishmania Species | Form | Activity (IC50) | Reference |
|---|---|---|---|---|
| Open chain/cyclized pyrazole derivatives | L. major | Amastigote | 1.45 ± 0.08 µM and 2.30 ± 0.09 µM | tandfonline.com |
| Phenyl pyrazoline with propanoyl side chain | L. donovani | Not specified | 0.0112 µg/ml | academicjournals.org |
| Pyrazolylpyrazoline derivatives (5b, 6a, 7b) | L. aethiopica | Promastigote & Amastigote | Promising activity compared to miltefosine and amphotericin B. | nih.gov |
Antitubercular Activity
The rise of drug-resistant Mycobacterium tuberculosis (MTB) strains has created an urgent need for novel antitubercular drugs. nih.gov Pyrazole-containing derivatives have been extensively synthesized and evaluated for their anti-TB potential, with some showing promising potency. nih.gov The versatility of the pyrazole ring allows for the creation of hybrid compounds designed to inhibit MTB growth. acs.org
For instance, novel pyrazolylpyrazoline derivatives clubbed with triazole and tetrazole hybrids have been synthesized. One compound from this series demonstrated excellent activity against the H37Rv strain of M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL and 99% inhibition. acs.org These findings suggest that pyrazole-based scaffolds can be effectively modified to produce potent antitubercular agents, potentially with novel mechanisms of action. nih.gov
Table 6: Antitubercular Activity of Selected Pyrazole Derivatives
| Compound Type | M. tuberculosis Strain | Activity | Reference |
|---|---|---|---|
| Pyrazolylpyrazoline-clubbed triazole/tetrazole hybrid (9o) | H37RV | MIC of 12.5 μg/mL; 99% inhibition | acs.org |
Targeting Specific Biological Pathways and Receptor Interactions
The diverse pharmacological activities of pyrazole derivatives stem from their ability to interact with a wide range of biological targets. Molecular modeling and docking studies have been crucial in elucidating these interactions and guiding the design of more potent and selective inhibitors.
Antidiabetic: Pyrazole derivatives inhibit α-glucosidase and α-amylase, crucial enzymes in carbohydrate digestion. tandfonline.comfrontiersin.org They also target DPP-4 and act as agonists for the nuclear receptor PPARγ. researchgate.netnih.gov
Antimalarial: The antimalarial action of some pyrazole hybrids is attributed to the inhibition of β-hematin formation. researchgate.net Molecular docking studies have also identified P. falciparum lactate dehydrogenase and dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) as potential molecular targets. nih.govnih.gov
Antileishmanial: Leishmania major pteridine reductase (Lm-PTR1) has been identified as a putative target for pyrazole derivatives through in silico reverse docking experiments. tandfonline.com This enzyme is crucial for the parasite's survival, making it an attractive drug target. nih.gov
Antitubercular: Some pyrazole-based compounds have been identified as inhibitors of UDP-galactopyranose mutase (UGM), an essential enzyme in the synthesis of the mycobacterial cell wall that is absent in mammals. mdpi.com
Neuroprotective: The neuroprotective effects of pyrazole compounds are linked to the inhibition of microglia activation and the subsequent reduction in neuroinflammatory processes. nih.gov In the context of Alzheimer's disease, pyrazole derivatives have been developed as inhibitors of acetylcholinesterase (AChE). mdpi.com
Anticonvulsant: While the exact mechanisms are still under investigation, the activity of pyrazole derivatives is linked to their interaction with CNS receptors. Some compounds have also been shown to reduce oxidative stress and levels of pro-inflammatory cytokines like TNF-α and IL-6 in the brain, which can contribute to epileptogenesis. karger.com
Prodrug Design and Delivery System Concepts
Current research has not extensively explored the direct application of this compound as a prodrug or its incorporation into specific drug delivery systems. The available scientific literature and patent documents primarily identify this compound as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its utility lies in its reactive sites, which allow for the construction of diverse chemical scaffolds.
The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. A common strategy is the formation of an ester prodrug from a carboxylic acid, which can enhance properties such as membrane permeability and oral bioavailability. In principle, the carboxylic acid derivative of this compound, which is 4-bromo-1H-pyrazole-3-carboxylic acid, could be utilized in such a prodrug approach. The methyl ester itself could be considered a simple prodrug of the corresponding carboxylic acid, designed to be hydrolyzed by esterases in the body to release the active acidic form.
While specific examples for this compound are not detailed in current literature, the broader class of pyrazole carboxylic acid derivatives has been investigated for various therapeutic applications. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of approved drugs. The modification of the carboxyl group on the pyrazole ring is a common strategy in drug design to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
In the context of drug delivery systems, the chemical handles on this compound, namely the ester and the bromo substituent, offer potential points for conjugation to carrier molecules. These could include polymers, nanoparticles, or other macromolecules designed to target specific tissues or cells, thereby improving the therapeutic index of a parent drug. However, research specifically detailing the use of this compound in such delivery systems is not yet available.
Applications in Agrochemical Research
Development of Crop Protection Agents
Methyl 4-bromo-1H-pyrazole-3-carboxylate is a key building block in the synthesis of various crop protection agents. chemimpex.com The pyrazole (B372694) ring system is a core component of many commercially successful herbicides, fungicides, and insecticides. clockss.org The versatility of this intermediate allows for the creation of diverse molecular structures, leading to the discovery of new agrochemicals with improved efficacy and favorable environmental profiles. rsc.org
Herbicides and Fungicides
The pyrazole moiety is integral to several classes of herbicides and fungicides. clockss.org this compound serves as a precursor for synthesizing complex pyrazole derivatives that exhibit potent bioactivity. chemimpex.com
In herbicide research, pyrazole derivatives are prominent as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. acs.orgnih.gov This enzyme is critical in plant metabolic pathways, and its inhibition leads to bleaching symptoms and eventual plant death. clockss.org Research has shown that novel pyrazole derivatives containing a benzoyl scaffold exhibit excellent post-emergence herbicidal activities and improved crop safety compared to commercial standards like topramezone and mesotrione. acs.orgnih.gov For instance, certain synthesized compounds showed excellent control of weeds with minimal injury to crops such as maize, cotton, and wheat. nih.gov
In the field of fungicides, pyrazole carboxamides are a significant class, many of which act as Succinate Dehydrogenase Inhibitors (SDHIs). nih.gov These compounds disrupt the fungal respiration process, leading to effective disease control. A study focused on novel pyrazole-4-carboxamides, which can be synthesized from pyrazole carboxylate intermediates, demonstrated significant in vitro and in vivo fungicidal activity against pathogenic fungi like Alternaria solani and Fusarium oxysporum. nih.gov One of the synthesized compounds, 8j , showed an in vivo protective effect against A. solani on tomato plants comparable to the commercial fungicide boscalid. nih.gov
Below is a table summarizing the herbicidal activity of a novel pyrazole derivative, compound Z21 , derived from pyrazole-based scaffolds.
| Target Weed Species | Compound | Stem Inhibition Rate (%) | Root Inhibition Rate (%) |
| Echinochloa crusgalli | Z21 | 44.3 | 69.6 |
| Echinochloa crusgalli | Topramezone | 16.0 | 53.0 |
| Echinochloa crusgalli | Mesotrione | 12.8 | 41.7 |
| Data sourced from a study on HPPD-targeted herbicides. nih.gov |
Insecticides
The pyrazole structure is a cornerstone in the development of modern insecticides. clockss.orgnih.gov Specifically, brominated pyrazole carboxylic acid esters are vital intermediates for synthesizing a class of insecticides known as anthranilic diamides, which includes highly effective, broad-spectrum products like Chlorantraniliprole and Cyantraniliprole. google.com
Patent literature demonstrates that intermediates such as 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid are synthesized from simpler pyrazole compounds. google.comgoogle.com this compound represents a similar foundational structure that can be modified to create these complex insecticidal molecules. The synthesis pathways often involve the reaction of a pyrazole intermediate with a substituted pyridine, followed by further chemical transformations to yield the final active ingredient. google.comgoogle.com These insecticides are celebrated for their high efficiency and selectivity in controlling a wide range of pests. google.com
Strategies for Enhancing Crop Yield and Resistance
The application of this compound in creating advanced crop protection agents is a direct strategy for enhancing crop yield and resistance. chemimpex.com By providing a scaffold for novel herbicides, fungicides, and insecticides, this compound contributes to integrated pest management systems that are crucial for modern agriculture.
Furthermore, the creation of efficient and targeted insecticides helps protect crops from insect damage, ensuring that they can reach their full yield potential. google.com The role of this compound in synthesizing these next-generation agrochemicals underscores its importance in securing a stable and abundant food supply by improving crop productivity and resilience. chemimpex.com
Other Specialized Research Applications
Material Science Research
In the realm of material science, this pyrazole (B372694) derivative is a valuable component in creating advanced materials with specific, desirable properties.
Researchers utilize methyl 4-bromo-1H-pyrazole-3-carboxylate in the formulation of specialty polymers and resins. chemimpex.com Its incorporation into polymer chains can influence the final properties of the material, contributing to the development of plastics and other polymeric materials with unique characteristics. The pyrazole ring structure, with its specific electronic and geometric properties, can impart improved thermal stability and mechanical strength to the resulting polymers.
The presence of the bromine atom and the pyrazole ring in the structure of this compound contributes to the development of materials with enhanced durability and chemical resistance. chemimpex.com These features are critical in applications where materials are exposed to harsh environmental conditions or corrosive chemicals. The compound's structure can lead to polymers that are less susceptible to degradation from UV radiation, oxidation, and chemical attack.
Biochemical Research
This compound also plays a crucial role as a tool in biochemical and pharmaceutical research, aiding in the exploration of biological systems and the discovery of new therapeutic agents.
In biochemical research, this compound is used to create probe molecules for studying enzymes and receptors. chemimpex.com The pyrazole scaffold is a common feature in many biologically active molecules. By modifying this compound, researchers can design specific molecules that bind to the active sites of enzymes or the binding sites of receptors. These probes are invaluable for mapping these sites, understanding their function, and identifying potential targets for new drugs.
The use of this compound extends to the discovery of new drug targets. chemimpex.com By observing how derivatives of this compound interact with various biological pathways, scientists can identify new proteins or cellular processes that may be involved in disease. This information can then be used to develop novel therapeutic strategies.
Analytical Chemistry Standards and Method Development
In analytical chemistry, precision and accuracy are paramount. This compound serves as a reference standard in various analytical methods. chemimpex.com This ensures the reliability and reproducibility of experimental results. Its well-defined chemical properties and stability make it an excellent candidate for calibrating instruments and validating new analytical techniques for the quantification of related pyrazole-containing compounds.
Compound Information Table
| Compound Name |
| This compound |
| Methyl 4-bromo-1-ethyl-1h-pyrazole-3-carboxylate |
| Methyl 4-bromo-1-methyl-1h-pyrazole-3-carboxylate |
| 4-Bromo-1H-pyrazole-3-carboxylic acid |
| 4-Bromo-1-methyl-1H-pyrazole |
| 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 Bromo 1 Methyl 1H Pyrazole 5 Carbaldehyde |
| Methyl 4-bromo-3-methyl-1h-pyrazole-5-carboxylate |
| Methyl 4-nitro-1H-pyrazole-3-carboxylate |
| 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid |
| Methyl 4-bromo-3-(3-methoxyphenyl)-1h-pyrazole-5-carboxylate |
| 3-(4-bromophenyl)-5-methyl-1H-pyrazole |
| 4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE |
| Methyl 4-bromo-1H-pyrrole-2-carboxylate |
Chemical Data Table
| Property | Value | Source |
| Molecular Formula | C5H5BrN2O2 | chemimpex.comnih.gov |
| Molecular Weight | 205.01 g/mol | chemimpex.comnih.gov |
| CAS Number | 81190-89-8 | chemimpex.comnih.gov |
| Appearance | White to light yellow solid | chemimpex.com |
| Purity | ≥ 95% (HPLC) | chemimpex.com |
| Storage Conditions | 0-8 °C | chemimpex.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | KWQDACZQHJCUNK-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
| SMILES | COC(=O)C1=C(C=NN1)Br | nih.gov |
Building Blocks for Complex Heterocyclic Systems
Beyond its use in direct derivatization, this compound is a key starting material for synthesizing more complex, fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines. This is typically achieved by a sequence involving amidation of the carboxylate group, followed by cyclization reactions. These fused bicyclic structures are of great interest in medicinal chemistry as they often act as purine (B94841) bioisosteres, enabling them to interact with a wide range of biological targets, including kinases. nih.govnih.gov
Fluorescent Substances and Dyes
Pyrazole derivatives are recognized for their favorable electronic and photophysical properties, making them attractive scaffolds for fluorescent probes and dyes. acs.orgresearchgate.net The pyrazole ring system can be incorporated into larger conjugated systems to create molecules that absorb and emit light at specific wavelengths. acs.orgresearchgate.net These fluorescent compounds have applications in bioimaging, where they can be used to label and visualize cellular components, or as chemosensors for detecting specific ions or molecules. nih.gov The synthetic versatility of this compound allows for the attachment of various chromophoric and auxochromic groups, enabling the fine-tuning of the spectral properties of the resulting dyes.
Compound Names Table
Exploration of Underexplored Derivatization Pathways
While the derivatization of pyrazoles is a well-established field, there remain numerous unexplored chemical pathways that could lead to novel compounds with unique properties. Future research will likely focus on developing new synthetic methodologies to functionalize the pyrazole (B372694) ring of methyl 4-bromo-1H-pyrazole-3-carboxylate. This includes exploring novel cross-coupling reactions, direct C-H functionalization, and multicomponent reactions to introduce a wider range of substituents onto the pyrazole core. mdpi.comnih.gov The development of regioselective synthesis methods will be crucial to control the precise placement of these functional groups, which is often key to their biological activity. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and this compound is a prime candidate for these advanced computational approaches. mednexus.orgmdpi.com AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the potential of novel derivatives as drug candidates. nih.govijirt.org
By employing techniques like quantitative structure-activity relationship (QSAR) modeling and deep learning, researchers can design virtual libraries of pyrazole derivatives and predict their efficacy, toxicity, and pharmacokinetic properties before they are even synthesized. nih.govmdpi.com This in silico approach can significantly accelerate the identification of promising lead compounds and reduce the time and cost associated with traditional drug development. mednexus.orgmdpi.com For instance, AI can be used to predict the anti-cancer properties of novel pyrazole derivatives against various cell lines. nih.gov
Investigation of Novel Biological Targets for this compound Derivatives
Derivatives of this compound have already shown promise in targeting a range of biological pathways, including those involved in cancer and inflammation. chemimpex.com Future research will focus on identifying and validating novel biological targets for these compounds. This will involve high-throughput screening of pyrazole libraries against a wide array of enzymes, receptors, and other proteins to uncover new therapeutic opportunities. nih.gov
Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of enzymes like LIMK1/2, which are implicated in cancer metastasis. acs.org Further investigation into the interactions of these compounds with various biological targets will be crucial for developing more selective and potent therapeutic agents.
Sustainable Synthesis and Manufacturing Processes
The chemical industry is increasingly focusing on developing environmentally friendly and sustainable manufacturing processes. nih.govresearchgate.netresearchgate.net For this compound and its derivatives, this translates to the exploration of greener synthetic routes that minimize waste, reduce the use of hazardous reagents, and employ renewable resources. benthamdirect.comeurekaselect.com
Key areas of research include the use of water as a solvent, microwave-assisted synthesis, and the development of recyclable catalysts. researchgate.netresearchgate.netnih.govthieme-connect.com Solvent-free reaction conditions and one-pot multicomponent reactions are also being investigated to improve the efficiency and environmental footprint of pyrazole synthesis. researchgate.netrsc.orgmdpi.com These green chemistry approaches are not only beneficial for the environment but can also lead to more cost-effective and scalable production methods. nih.govresearchgate.net
Expanding Applications in Catalysis and Materials Science
Beyond its applications in medicine and agriculture, the unique properties of the pyrazole ring make it a promising scaffold for applications in catalysis and materials science. mdpi.combenthamdirect.comnih.gov Protic pyrazole complexes, for example, have shown potential as catalysts in various chemical transformations. nih.gov
In materials science, pyrazole-containing polymers and organic materials are being investigated for their unique photophysical and electronic properties. mdpi.com The bromine atom on this compound provides a handle for further functionalization, allowing for the creation of tailored materials with specific properties for applications in electronics, sensors, and specialty polymers. chemimpex.com
Q & A
Q. What are the standard synthetic routes for methyl 4-bromo-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step processes, such as:
Condensation : Reacting substituted hydrazines with β-keto esters (e.g., methyl acetoacetate) to form pyrazole precursors .
Cyclization : Using reagents like hydrazine hydrate or acetic acid to close the pyrazole ring .
Bromination : Introducing bromine at the 4-position via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C) .
- Optimization : Reaction yields (60–85%) depend on solvent choice (DMF vs. THF), temperature control, and stoichiometric ratios of brominating agents. Lower temperatures reduce side products like dibrominated species .
Q. How is the purity and structure of this compound validated?
- Methodological Answer :
- Chromatography : Purification via flash column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors and byproducts .
- Spectroscopy :
- NMR : and NMR confirm regioselective bromination (e.g., absence of proton signals at the 4-position) .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H] at m/z 219.98 for CHBrNO) .
- X-ray crystallography : Single-crystal analysis resolves ambiguities in regiochemistry (e.g., bond angles and Br positioning) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Storage : Keep in amber vials under inert gas (N) at –20°C to prevent hydrolysis of the ester group or debromination .
- Degradation Monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) detect hydrolyzed products (e.g., carboxylic acid derivatives) .
Advanced Research Questions
Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The 4-bromo group undergoes Pd-catalyzed coupling with aryl boronic acids. Electron-withdrawing substituents on the boronic acid enhance reaction rates (e.g., k = 0.15 min for p-NO-substituted partners vs. 0.08 min for p-OMe) .
- Mechanistic Insight : DFT calculations show the Br atom’s σ-hole polarization facilitates oxidative addition to Pd(0), lowering activation energy (~18 kcal/mol) .
Q. What strategies mitigate competing side reactions during functionalization of the pyrazole ring?
- Methodological Answer :
- Protection/Deprotection : Masking the N–H group with Boc (tert-butoxycarbonyl) prevents unwanted alkylation at the 1-position during ester hydrolysis .
- Directed Metalation : Using LiTMP (lithium tetramethylpiperidide) at –78°C directs lithiation to the 5-position, avoiding Br displacement .
- Case Study : In a 2024 study, selective C–H arylation at the 5-position achieved 78% yield using CuI/1,10-phenanthroline catalysis, minimizing Br substitution .
Q. How does this compound serve as a building block in medicinal chemistry?
- Methodological Answer :
- Fragment-Based Drug Design : The bromine acts as a synthetic handle for introducing pharmacophores (e.g., coupling with heteroaryl boronic acids to create kinase inhibitors) .
- Case Study : A 2023 study modified the 4-bromo group to install a sulfonamide moiety, yielding analogs with IC = 12 nM against COX-2, validated via SPR binding assays .
Q. How can contradictory data on bromination regioselectivity be resolved?
- Methodological Answer :
- Contradiction : Some studies report bromination at the 4-position (yield: 85%), while others note 5-bromo byproducts (15–20%) under similar conditions .
- Resolution :
Kinetic vs. Thermodynamic Control : Low-temperature bromination (0°C) favors 4-bromo isomer (kinetic product), while higher temperatures (50°C) shift equilibrium toward 5-bromo via ring tautomerization .
Additive Screening : Adding NaHCO suppresses acid-catalyzed tautomerization, reducing 5-bromo contamination to <5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
